4-[4-(Dimethylamino)styryl]pyridine (DMASP) is an organic compound classified as a substituted pyridine and a styryl dye. [, , ] It's characterized by its conjugated system, resulting in its ability to absorb and emit light, making it valuable for various applications in material science and chemistry.
DMASP is frequently employed as a fluorescent probe or dye due to its notable solvatochromic properties. [, , , ] Furthermore, its ability to participate in chemical reactions like nucleophilic substitution and proton-coupled electron transfer (PCET) makes it a valuable tool in studying reaction mechanisms and kinetics. [, , , , ]
4-[4-(Dimethylamino)styryl]pyridine, also known by its chemical name, is a compound with significant interest in both scientific research and practical applications. It is classified as an organic compound, specifically a styryl derivative featuring a dimethylamino group. This compound is characterized by its unique electronic properties and potential utility in various fields such as photochemistry and materials science.
The synthesis of 4-[4-(Dimethylamino)styryl]pyridine typically involves several key steps:
These methods yield a product with high purity, often exceeding 99%, making it suitable for further applications in research and industry.
The molecular structure of 4-[4-(Dimethylamino)styryl]pyridine features a planar arrangement due to the conjugated double bonds within the styryl group. The dimethylamino group enhances the electron-donating properties of the molecule, influencing its reactivity and interaction with light.
4-[4-(Dimethylamino)styryl]pyridine participates in several chemical reactions, particularly those involving photoinduced processes:
These reactions highlight the compound's versatility in photonic applications.
The mechanism of action for 4-[4-(Dimethylamino)styryl]pyridine primarily involves its behavior as a photobase:
This mechanism underpins its utility in applications such as sensors and light-emitting devices.
Relevant data indicate that its properties can be influenced by solvent interactions, which are critical for applications involving solvatochromism .
4-[4-(Dimethylamino)styryl]pyridine has several notable applications:
These applications underscore the compound's significance in both theoretical research and practical implementations across various scientific fields.
4-[4-(Dimethylamino)styryl]pyridine (DASP), with the systematic name trans-4-[4-(dimethylamino)styryl]pyridine, is a conjugated push-pull molecule featuring a dimethylaniline electron-donor group linked via a vinyl bridge to a pyridine electron-acceptor moiety. Its molecular formula is C₁₅H₁₆N₂ (molecular weight: 224.31 g/mol). The compound predominantly adopts the trans-isomer configuration due to thermodynamic stability, evidenced by the characteristic *\C=C* bond in its SMILES notation: CN(C)c1ccc(\C=C\c2ccncc2)cc1 [1] [6]. The InChIKey LIXUVTQYCRSIET-ONEGZZNKSA-N confirms its stereochemical specificity [1]. Isomerism is influenced by photophysical conditions; irradiation can induce trans-to-cis isomerization, altering charge-transfer properties [8].
Table 1: Fundamental Identifiers of DASP
| Property | Value |
|---|---|
| CAS Registry Number | 889-36-1 |
| Molecular Formula | C₁₅H₁₆N₂ |
| SMILES | CN(C)c1ccc(\C=C\c2ccncc2)cc1 |
| InChIKey | LIXUVTQYCRSIET-ONEGZZNKSA-N |
| Isomeric Form | trans-configuration |
UV-Vis Spectroscopy: DASP exhibits intense intramolecular charge transfer (ICT) absorption with λₘₐₓ at 377 nm in chloroform [1] [6]. This band undergoes positive solvatochromism, shifting bathochromically (up to 420 nm) in polar solvents due to stabilization of the excited state [4] .
NMR Spectroscopy: ¹H NMR spectra (CDCl₃) confirm the trans-vinylene bridge through characteristic coupling constants (J = 16 Hz). Key chemical shifts include:
FT-IR Spectroscopy: Stretching vibrations for critical bonds include:
Table 2: Key Spectroscopic Signatures of DASP
| Technique | Feature | Observation |
|---|---|---|
| UV-Vis | λₘₐₓ (CHCl₃) | 377 nm |
| ¹H NMR | N(CH₃)₂ | 3.02 ppm (s, 6H) |
| FT-IR | ν(C=C) | 1625 cm⁻¹ |
Single-crystal X-ray diffraction reveals that DASP crystallizes in a monoclinic crystal system with the non-centrosymmetric space group Cc. This arrangement is critical for second-order nonlinear optical (NLO) behavior, as it allows for non-vanishing hyperpolarizability [4]. Unit cell parameters include:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) quantify DASP’s electronic properties:
Table 3: Computed Electronic Parameters of DASP
| Parameter | Value |
|---|---|
| HOMO Energy | -5.32 eV |
| LUMO Energy | -2.71 eV |
| ΔE (HOMO-LUMO) | 2.61 eV |
| μ₉ (Ground-State Dipole) | 12.3 D |
| β (Hyperpolarizability) | 28.5 × 10⁻³⁰ esu |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: